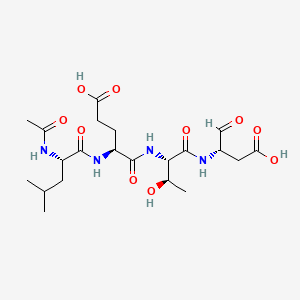
Ac-LETD-CHO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-LETD-CHO is a synthetic peptide inhibitor known for its specific inhibition of caspase-8, a crucial enzyme in the apoptosis pathway. The compound has the chemical formula C₂₁H₃₄N₄O₁₀ and a molecular weight of 502.52 g/mol . It is widely used in scientific research, particularly in studies related to apoptosis and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ac-LETD-CHO is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale SPPS. This method allows for the efficient and high-yield production of peptides, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ac-LETD-CHO primarily undergoes reactions typical of peptides, including hydrolysis and oxidation. The aldehyde group in this compound can undergo oxidation to form carboxylic acids .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds in this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the aldehyde group to a carboxylic acid.
Major Products
The major products formed from these reactions include smaller peptide fragments from hydrolysis and carboxylic acids from oxidation .
Scientific Research Applications
Ac-LETD-CHO is extensively used in scientific research due to its ability to inhibit caspase-8. Some of its applications include:
Cancer Research: This compound is used to study the role of caspase-8 in apoptosis and its implications in cancer therapy.
Neuroprotection: The compound has been shown to protect neuronal cells from hyperglycemia-induced apoptosis, making it a potential candidate for studying diabetic neuropathy.
Drug Resistance Studies: This compound is used to assess drug resistance in cancer cells by inhibiting caspase-8 activity.
Mechanism of Action
Ac-LETD-CHO exerts its effects by specifically inhibiting caspase-8, an enzyme involved in the initiation of apoptosis. The compound binds to the active site of caspase-8, preventing it from cleaving its substrates and thereby inhibiting the apoptotic pathway . This inhibition is highly specific, with an IC50 value of 6.71 nM .
Comparison with Similar Compounds
Similar Compounds
Ac-IETD-CHO: Another caspase-8 inhibitor with a similar mechanism of action.
Ac-DEVD-CHO: A caspase-3 inhibitor used in apoptosis research.
Ac-LEHD-CHO: A caspase-9 inhibitor with applications in apoptosis studies.
Uniqueness
Ac-LETD-CHO is unique due to its high specificity for caspase-8, making it a valuable tool for studying the role of this enzyme in apoptosis. Its specificity and potency distinguish it from other caspase inhibitors .
Properties
Molecular Formula |
C21H34N4O10 |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H34N4O10/c1-10(2)7-15(22-12(4)28)20(34)24-14(5-6-16(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-17(31)32/h9-11,13-15,18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)/t11-,13+,14+,15+,18+/m1/s1 |
InChI Key |
USINUJSKVDJANL-ACDVHTNFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


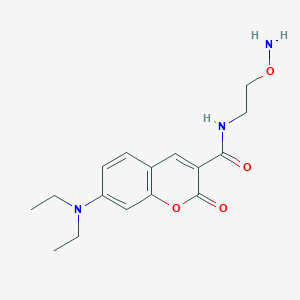
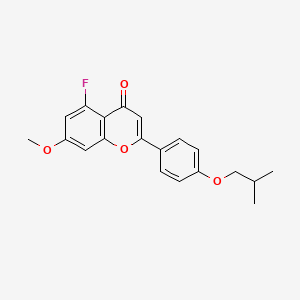
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)
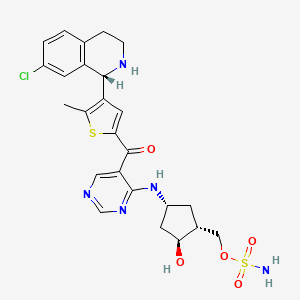

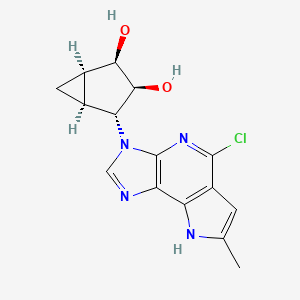
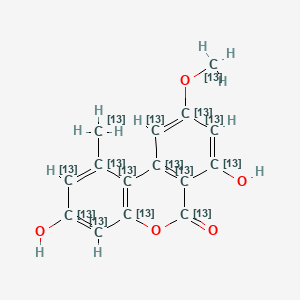
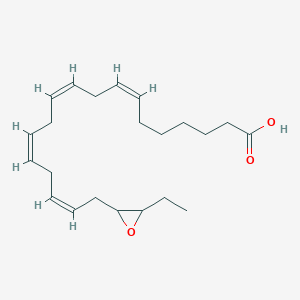
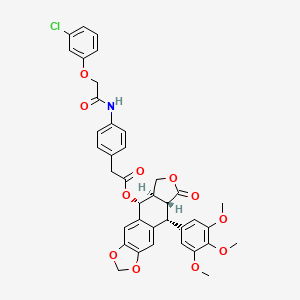
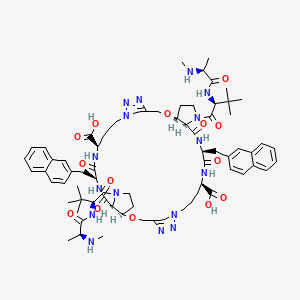


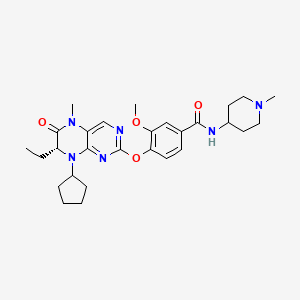
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)
